molecular formula C15H13BrO2 B321538 4-Ethylphenyl 2-bromobenzoate

4-Ethylphenyl 2-bromobenzoate

Cat. No.: B321538
M. Wt: 305.17 g/mol
InChI Key: ZSXRSNPKYWCPMJ-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2-bromobenzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the ortho position (C2) and a 4-ethylphenyl group as the esterifying alcohol. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-ethylphenyl) 2-bromobenzoate

InChI

InChI=1S/C15H13BrO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3

InChI Key

ZSXRSNPKYWCPMJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 4-ethylphenyl 2-bromobenzoate is susceptible to hydrolysis under acidic or basic conditions, yielding 2-bromobenzoic acid and 4-ethylphenol.

Key Pathways

  • Basic Hydrolysis (Saponification):
    Reacting with aqueous NaOH or KOH generates the sodium/potassium salt of 2-bromobenzoic acid. For example, similar esters like ethyl 4-bromobenzoate undergo saponification at 60°C in the presence of cesium carbonate, achieving 90% yield .

  • Acidic Hydrolysis:
    HCl or H₂SO₄ in refluxing ethanol/water mixtures typically cleave esters, though rates depend on steric effects from the 4-ethylphenyl group.

Table 1: Hydrolysis Conditions for Bromobenzoate Esters

SubstrateConditionsCatalyst/BaseYieldSource
Ethyl 4-bromobenzoateToluene, 60°C, 3hCs₂CO₃90%
4-Nitrophenyl benzoate0.1M NaOH, 25°C, 1h95%

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing ester group meta to the bromine in 2-bromobenzoate activates the aryl bromide for NAS with strong nucleophiles (e.g., amines, alkoxides).

Observed Reactions

  • Amine Substitution:
    In THF with Bu₃P/Et₃N, bromobenzoates react with benzoyl chlorides to form furan derivatives . For this compound, analogous substitutions could yield biaryl ethers or amines.

  • Methoxydehalogenation:
    Methanol with Pd(OAc)₂/Xantphos at 80°C replaces Br with OMe in similar substrates .

Table 2: NAS Reaction Parameters

NucleophileConditionsCatalyst/LigandProduct TypeYieldSource
Benzoyl ClTHF, 27–30°C, 15–30 minBu₃P/Et₃NFuran derivatives81–92%
NaOMePd(OAc)₂, Xantphos, 80°CMethoxyarenes70–85%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

Example Pathways

  • Suzuki Coupling:
    Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O at 80°C, bromobenzoates form biaryl esters. This method is effective for electron-deficient aryl bromides .

  • Buchwald-Hartwig Amination:
    With Pd₂(dba)₃ and BINAP, bromides couple with amines to produce aryl amines.

Table 3: Cross-Coupling Efficiency

Reaction TypeConditionsCatalyst/BaseCoupling PartnerYieldSource
SuzukiPd(PPh₃)₄, Na₂CO₃, dioxane80°C, 12hArylboronic acid75–90%
AminationPd₂(dba)₃, BINAP, t-BuONaToluene, 100°CPiperidine60–78%

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the ethyl substituent.

Potential Reactions

  • Nitration:
    HNO₃/H₂SO₄ selectively nitrates the 4-ethylphenyl ring at the para position, though steric hindrance may reduce yields.

  • Sulfonation:
    Fuming H₂SO₄ introduces a sulfonic acid group, enhancing water solubility.

Stability and Side Reactions

  • Thermal Decomposition:
    Above 200°C, decarboxylation or cleavage of the ester bond may occur.

  • Photoreactivity:
    UV light could induce homolytic cleavage of the C-Br bond, forming radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-ethylphenyl 2-bromobenzoate with key analogs from literature:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound Benzoate: C2-Br; Phenyl: C4-Ethyl C₁₅H₁₃BrO₂ 305.17 Brominated benzoate ester Photolysis, heterocyclic synthesis
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate Benzoate: C4-Cl; Oxoethyl: C4-Br C₁₅H₁₀BrClO₃ 369.60 Bromophenyl ketone, benzoate Organic acid identification, photolysis
Ethyl 2-(4-bromophenyl)-2-oxoacetate Acetate: C4-Br; Ester: Ethyl C₁₀H₉BrO₃ 257.08 Oxoacetate ester Synthetic intermediate
Ethyl 2-bromo-4-phenylbutanoate Butanoate: C2-Br; Phenyl: C4 C₁₂H₁₅BrO₂ 271.15 Brominated aliphatic ester Polymer/pharmaceutical precursor
Key Observations:

Substituent Effects: Bromine at ortho (C2) in the target compound enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack. In contrast, para-substituted bromine in 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate directs electronic effects toward the ketone group, altering photolytic behavior .

Backbone Diversity: Benzoate esters (target compound and 4-chloro analog) exhibit rigidity due to aromaticity, whereas aliphatic esters (e.g., Ethyl 2-bromo-4-phenylbutanoate) offer conformational flexibility, influencing their use in polymer synthesis .

Pharmacological and Industrial Relevance

  • Photolysis and Heterocyclic Synthesis :
    Phenacyl benzoates (e.g., ’s 4-chloro derivative) undergo photolysis to generate radicals for heterocyclic synthesis. The target compound’s ortho-bromine may enhance this reactivity due to increased steric strain .

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for 4-Ethylphenyl 2-bromobenzoate?

  • Methodological Answer : The synthesis typically involves esterification of 2-bromobenzoic acid with 4-ethylphenol. A common approach uses coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Post-reaction, purification via column chromatography (silica gel, gradient elution) yields the product. Confirm purity using NMR (¹H, ¹³C) and FTIR (ester C=O stretch ~1720 cm⁻¹) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXTL (Bruker AXS) for structure solution and refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve potential disorder using the TWIN/BASF commands in SHELXL .
  • Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8 Hz, 1H, aromatic), 7.65 (t, J = 8 Hz, 1H), 7.45 (d, J = 8 Hz, 2H, ethylphenyl), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃). Compare with computed spectra (DFT/B3LYP/6-31G*) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
  • Spill Management : Neutralize with sodium bicarbonate, collect using inert absorbents (e.g., vermiculite), and dispose as halogenated waste .
  • Storage : Keep in amber glass vials under nitrogen at 4°C to prevent hydrolysis .

Advanced Questions

Q. How can researchers address discrepancies in crystallographic data for brominated aromatic esters?

  • Methodological Answer :

  • Twinning Analysis : Use Flack’s x parameter in SHELXL to distinguish between true chirality and pseudo-centrosymmetric twinning. For structures with Z’ > 1, apply the RIGU restraint to refine disordered moieties .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks .

Q. What computational strategies are effective in predicting the reactivity of this compound in drug-design studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the bromine atom with Merck Molecular Force Field (MMFF94) charges .
  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36m to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Q. How to resolve contradictions between experimental and computational physicochemical properties (e.g., melting point)?

  • Methodological Answer :

  • Experimental Validation : Perform DSC (Differential Scanning Calorimetry) at 10°C/min under nitrogen. Compare with computational predictions (e.g., COSMO-RS in TURBOMOLE).
  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze PXRD patterns to identify polymorphic forms .

Q. What analytical techniques are optimal for studying degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor degradation products (e.g., 2-bromobenzoic acid) via negative-ion ESI .
  • Kinetic Studies : Conduct pH-dependent hydrolysis (pH 3–11) at 25°C. Fit data to a first-order model using MATLAB’s Curve Fitting Toolbox .

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